molecular formula C15H15N3OS B2428449 1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 899990-41-1

1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2428449
CAS No.: 899990-41-1
M. Wt: 285.37
InChI Key: HZEQNYFPRXDYTD-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is an organic compound that belongs to the class of ureas It features a unique structure combining an indole moiety with a thiophene ring, connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with thiophen-2-ylmethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an aprotic solvent like dichloromethane or dimethylformamide (DMF) under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: The urea linkage can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: m-CPBA, KMnO4, and hydrogen peroxide (H2O2) in solvents like acetonitrile or water.

    Reduction: LiAlH4 in ether or tetrahydrofuran (THF).

    Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products Formed:

    Oxidation: Formation of oxindole and thiophene oxide derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(1-Methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(1-Methyl-1H-indol-3-yl)-3-phenylurea: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

    1-(1H-Indol-3-yl)-3-(thiophen-2-ylmethyl)urea: Lacks the methyl group on the indole ring, which may influence its steric and electronic properties.

    1-(1-Methyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea: Contains a furan ring instead of a thiophene ring, which may alter its reactivity and interaction with biological targets.

The unique combination of the indole and thiophene rings in this compound imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1-methylindol-3-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-18-10-13(12-6-2-3-7-14(12)18)17-15(19)16-9-11-5-4-8-20-11/h2-8,10H,9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQNYFPRXDYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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